molecular formula C16H27NO B1665503 p-Decyloxyaniline CAS No. 39905-47-0

p-Decyloxyaniline

Cat. No. B1665503
CAS RN: 39905-47-0
M. Wt: 249.39 g/mol
InChI Key: XWGJQNKDSHYJID-UHFFFAOYSA-N
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Description

p-Decyloxyaniline is a compound with the molecular formula C16H27NO . It is also known by other names such as 4-n-Decyloxyaniline, ANILINE, p-(DECYLOXY)-, and Benzenamine, 4-(decyloxy)- . The molecular weight of p-Decyloxyaniline is 249.39 g/mol .


Synthesis Analysis

The synthesis of p-Decyloxyaniline involves the use of compound 1 in ethanol, to which an aqueous solution of sodium hydroxide is added . The reaction mixture is then refluxed for 24 hours .


Molecular Structure Analysis

The molecular structure of p-Decyloxyaniline consists of a benzene ring with an amine group (NH2) and a decyloxy group (C10H21O-) attached to it . The InChI representation of the molecule is InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14,17H2,1H3 .


Physical And Chemical Properties Analysis

p-Decyloxyaniline has a molecular weight of 249.39 g/mol . It has a high number of rotatable bonds (10), indicating flexibility in its structure . The compound has a topological polar surface area of 35.2 Ų , suggesting it has some polar characteristics.

Scientific Research Applications

Conductive Polymers and Electronic Applications

p-Decyloxyaniline, a derivative of aniline, has significant implications in the field of conductive polymers. An example is polyaniline (PANI), which is intensively investigated for its potential in various applications like alternative energy sources, transformers, optical information storage, non-linear optics, and membranes (Gospodinova & Terlemezyan, 1998). PANI's properties can be regulated by the redox process, which is a key factor in its applications. This polymer's versatility is due to its redox behavior, influenced by factors such as the oxidation potentials and pH of the medium.

Environmental and Health Concerns

Applications in C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions are crucial for synthesizing aniline derivatives, including p-Decyloxyaniline. These reactions are integral in creating various compounds relevant in chemical research, including heterocycles, medicinally relevant compounds, and organic materials (Ruiz-Castillo & Buchwald, 2016).

Polymer Research and Optical Applications

The Langmuir-Blodgett process applied to conjugated polymers like poly(2-decyloxyaniline) demonstrates the improved stability of these polymers, which is significant for developing advanced materials and applications in optics (Robitaille et al., 1994).

Photocatalytic Oxidation

Research into the photooxidation of aromatic aminocompounds, including those related to p-Decyloxyaniline, highlights its potential in environmental applications such as groundwater purification from pollutants. The effectiveness of photocatalytic oxidation in various conditions indicates a promising avenue for environmental remediation (Preis et al., 1997).

Sensor Development

p-Decyloxyaniline derivatives like poly(aniline) have been explored for sensor applications, particularly in nonenzymatic glucose sensors. The unique properties of these polymers, such as their pH-dependent properties and redox chemistry, make them suitable for creating sensors with varied applications (Shoji & Freund, 2001).

properties

IUPAC Name

4-decoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGJQNKDSHYJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192960
Record name Aniline, p-(decyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Decyloxyaniline

CAS RN

39905-47-0
Record name 4-(Decyloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39905-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, p-(decyloxy)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, p-(decyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Decyloxyaniline
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Synthesis routes and methods

Procedure details

Ethanol (100 ml) and concentrated hydrochloric acid (5 ml) were added to the 4-decyloxynitrobenzene 2 (28.3 g, 101 mmol) thus obtained to prepare a solution which was then cooled in an ice bath. A hydrochloric acid solution of tin(II) chloride dihydrate (101.3 g, 450 mmol/HCl 50 ml) was added thereto. The mixture was stirred at room temperature for about 2 hr and was then stirred with heating at 60° C. for about 30 min. After the completion of the reaction, the resultant precipitate was collected by filtration. A 3 N aqueous sodium hydroxide solution was added to the collected precipitate, followed by extraction with ether. The filtrate was concentrated, and a 3 N aqueous sodium hydroxide solution was then added to the concentrate. The mixture was extracted with ether. The extract was washed with water, was then dried over sodium sulfate, and was concentrated to give 4-decyloxyaniline 3 as a reddish orange liquid (23.4 g, 92.7%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
28.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
92.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Barbera, R GIME´ NEZ, NEL GIMENO, M Marcos… - Liquid …, 2003 - Taylor & Francis
… 2.2 Synthesis p-Decyloxyaniline (3e) was prepared as previously described [12]. The new compounds were obtained following the synthetic pathways shown in the scheme. Figure 1. …
Number of citations: 34 www.tandfonline.com
V Circu, D Mănăilă-Maximean, C Roşu, M Iliş… - Liquid …, 2009 - Taylor & Francis
… To a solution of p-decyloxyaniline (0.249 g, 1 mmol) in ethanol (20 cm 3 ), 3,4-didecyloxybenzaldehyde (0.418 g, 1 mmol) followed by five drops of glacial acetic acid were added. The …
Number of citations: 25 www.tandfonline.com
R Cristiano, DMP de Oliveira Santos, G Conte… - Liquid …, 2006 - Taylor & Francis
… Compound 4 (0.65 g, 2.0 mmol) and p‐decyloxyaniline (0.5 g, 2.0 mmol) in 50 ml of ethanol were heated under reflux for 12 h. The resulting solution was cooled to room temperature …
Number of citations: 58 www.tandfonline.com
N Segueni, A Zellagui, S Boulechfar… - J. Mater. Environ …, 2017 - researchgate.net
The essential oils obtained by hydrodistillation of Hertia cheirifolia leaves were analyzed by GC/MS analysis. Sixty two compounds were identified representing 78.29% of the total oil. …
Number of citations: 16 www.researchgate.net
G Podoprygorina, M Janke, A Janshoff… - Supramolecular …, 2008 - Taylor & Francis
… After deprotection, an excess of N,N-diisopropylethylamine (63 mg, 0.487 mmol) in THF (10 ml) and of the p-nitrophenylurethane of p-decyloxyaniline (140 mg, 0.338 mmol) were added…
Number of citations: 15 www.tandfonline.com
J Barberá, L Puig, JL Serrano, T Sierra - Chemistry of materials, 2004 - ACS Publications
The use of complementary 2,4,6-triarylamino-1,3,5-triazines and benzoic acids has allowed the preparation of a variety of disklike supramolecules with different substitution patterns …
Number of citations: 68 pubs.acs.org
P Mishra, RK Sharma, N Chauhan - J. Mt. Res, 2022 - jmr.sharadpauri.org
The main source of food, shelter, and many therapeutic techniques is provided by plants. Since ancient times, they have been used to treat a variety of human illnesses all throughout …
Number of citations: 1 jmr.sharadpauri.org
J Zhang, G Podoprygorina, V Brusko… - Chemistry of …, 2005 - ACS Publications
With the intention of building hollow tubular structures by self-assembly, we have designed and successfully synthesized a series of calix[8]arene derivatives. Their phenolic units were …
Number of citations: 23 pubs.acs.org
정노희 - 산업과학기술연구논문집, 2001 - papersearch.net
원보 : p-Octyloxybenzylidene-p'-decyloxyaniline 의 합성 < 논문상세 < 페이퍼서치 글로버메뉴 바로가기 본문 바로가기 하단메뉴 바로가기 ★ 즐겨찾기 로그인회원가입 구매논문 …
Number of citations: 0 papersearch.net
FP Çağlar, H Akdaş-Kılıç, H Ocak, BB Eran - Journal of Molecular Structure, 2020 - Elsevier
… The condensation reaction of compound 2 or 3 and the corresponding aniline compounds p-octyloxyaniline/p-decyloxyaniline/p-dodecyloxyaniline with glacial acetic acid as catalyst in …
Number of citations: 5 www.sciencedirect.com

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